2-(1,3-Benzodioxol-5-yl)-6-chloroquinoline-4-carboxylic acid
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Overview
Description
2-(1,3-Benzodioxol-5-yl)-6-chloroquinoline-4-carboxylic acid is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of a quinoline core substituted with a benzodioxole moiety and a carboxylic acid group, which contribute to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-yl)-6-chloroquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Quinoline Core Construction: The quinoline core can be constructed via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Substitution Reactions: The benzodioxole moiety can be introduced to the quinoline core through a nucleophilic aromatic substitution reaction, where the chloro group on the quinoline ring is replaced by the benzodioxole group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzodioxol-5-yl)-6-chloroquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The chloro group on the quinoline ring can be substituted with various nucleophiles, such as amines, thiols, and alkoxides.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like ammonia, primary amines, and thiols are used under basic conditions.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used in the presence of alcohols.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Esterification: Ester derivatives of the carboxylic acid group.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: The compound exhibits promising anticancer activity and has been evaluated for its potential as a therapeutic agent against various cancer cell lines.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-6-chloroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit the function of microtubules, leading to cell cycle arrest and apoptosis in cancer cells. The compound binds to the tubulin protein, preventing its polymerization and disrupting the microtubule network essential for cell division.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzodioxol-5-yl)-6-methoxyquinoline-4-carboxylic acid
- 2-(1,3-Benzodioxol-5-yl)-6-bromoquinoline-4-carboxylic acid
- 2-(1,3-Benzodioxol-5-yl)-6-fluoroquinoline-4-carboxylic acid
Uniqueness
2-(1,3-Benzodioxol-5-yl)-6-chloroquinoline-4-carboxylic acid is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can enhance the compound’s ability to interact with biological targets and improve its stability compared to other halogenated derivatives.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-6-chloroquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClNO4/c18-10-2-3-13-11(6-10)12(17(20)21)7-14(19-13)9-1-4-15-16(5-9)23-8-22-15/h1-7H,8H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXGTHADBCZERH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC4=C(C=C(C=C4)Cl)C(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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